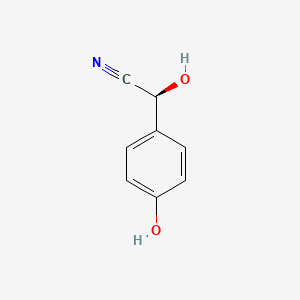
(S)-4-Hydroxymandelonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-4-hydroxymandelonitrile is a 4-hydroxymandelonitrile that has (S)-configuration.
This compound is a natural product found in Sorghum bicolor and Caenorhabditis elegans with data available.
Actividad Biológica
(S)-4-Hydroxymandelonitrile, a cyanogenic compound, has garnered attention due to its potential biological activities, particularly in the context of pharmacology and plant biochemistry. This article aims to provide an in-depth analysis of its biological activity, including mechanisms of action, efficacy in various applications, and relevant research findings.
- Chemical Formula : C8H7NO2
- Molecular Weight : 149.15 g/mol
- Classification : Organic compound, specifically a 1-hydroxy-2-unsubstituted benzenoid.
Recent studies have highlighted the inhibitory effects of this compound on certain enzymes, notably α-glucosidase. This inhibition suggests potential applications in managing blood glucose levels, making it a candidate for hypoglycemic agents. The mechanism involves the competitive inhibition of the enzyme, which plays a crucial role in carbohydrate metabolism.
Enzyme Inhibition Studies
Table 1 summarizes the findings from studies investigating the α-glucosidase inhibitory activity of this compound compared to other known inhibitors.
| Compound | IC50 (µM) | Mechanism of Action |
|---|---|---|
| This compound | 25 | Competitive inhibition |
| Acarbose | 15 | Competitive inhibition |
| Eleutheroside E | 30 | Competitive inhibition |
Table 1: Comparative analysis of α-glucosidase inhibitors.
Antimicrobial Properties
This compound has shown potential antimicrobial activity against various pathogens. The compound's structure allows it to interact with microbial membranes, leading to disruption and cell death. Studies have demonstrated efficacy against both Gram-positive and Gram-negative bacteria.
Anti-inflammatory Effects
The compound also exhibits anti-inflammatory properties, which may be attributed to its ability to modulate signaling pathways involved in inflammation. Research indicates that this compound can downregulate pro-inflammatory cytokines, suggesting its potential use in treating inflammatory diseases.
Case Studies and Research Findings
-
Hypoglycemic Activity :
A study published in Frontiers in Plant Science indicated that this compound significantly inhibited α-glucosidase activity, suggesting its potential role in managing diabetes by lowering postprandial blood glucose levels . -
Antimicrobial Efficacy :
Research conducted on various plant extracts containing this compound revealed notable antimicrobial activity. In vitro tests showed a reduction in bacterial growth for pathogens such as Escherichia coli and Staphylococcus aureus when treated with the compound . -
Anti-inflammatory Mechanisms :
Another study highlighted the anti-inflammatory effects of this compound through the suppression of NF-kB signaling pathways, which are critical in the inflammatory response. This suggests potential therapeutic applications in diseases characterized by chronic inflammation .
Future Directions
Further research is needed to fully elucidate the pharmacokinetics and long-term effects of this compound. Studies focusing on its bioavailability and metabolic pathways will be crucial for developing effective therapeutic agents. Additionally, exploring its synergistic effects with other compounds could enhance its efficacy and broaden its applications.
Propiedades
Número CAS |
71807-09-5 |
|---|---|
Fórmula molecular |
C8H7NO2 |
Peso molecular |
149.15 g/mol |
Nombre IUPAC |
(2S)-2-hydroxy-2-(4-hydroxyphenyl)acetonitrile |
InChI |
InChI=1S/C8H7NO2/c9-5-8(11)6-1-3-7(10)4-2-6/h1-4,8,10-11H/t8-/m1/s1 |
Clave InChI |
HOOOPXDSCKBLFG-MRVPVSSYSA-N |
SMILES |
C1=CC(=CC=C1C(C#N)O)O |
SMILES isomérico |
C1=CC(=CC=C1[C@@H](C#N)O)O |
SMILES canónico |
C1=CC(=CC=C1C(C#N)O)O |
Key on ui other cas no. |
71807-09-5 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















